2-Methyl-3-nitrobenzyl cyanide
Overview
Description
2-Methyl-3-nitrobenzyl cyanide is a chemical compound that is part of the broader class of nitrobenzyl cyanides. These compounds are characterized by a benzene ring substituted with a nitro group, a methyl group, and a cyanide group. The specific placement of these groups on the benzene ring defines the compound's unique chemical behavior and reactivity.
Synthesis Analysis
The synthesis of nitrobenzyl cyanides can involve various chemical reactions. For instance, the treatment of polymethylbenzyl cyanides with fuming nitric acid in dichloromethane can lead to nitrooxylation, producing benzyl nitrates that can be further converted into other derivatives, such as 3-isochromanone derivatives . Additionally, 2-nitrobenzyl isocyanide, a related compound, is reported to be a universal convertible isocyanide that can be used in Ugi reactions and is easy to prepare and handle .
Molecular Structure Analysis
The molecular structure of 2-methyl-3-nitrobenzyl cyanide would consist of a benzene ring with a nitro group at the 3-position, a methyl group at the 2-position, and a cyanide group attached to the benzyl carbon. The presence of these functional groups influences the compound's electronic distribution and reactivity.
Chemical Reactions Analysis
Nitrobenzyl compounds are known for their photochemical reactivity. For example, 2-nitrobenzyl methyl ether and related compounds can undergo photorelease reactions, involving intermediates such as aci-nitro transients and 2-nitrosobenzyl hemiacetals . The reaction mechanisms of nitrobenzyl compounds can be complex and are influenced by factors such as pH and solvent . Other reactions include cyclization processes with potassium cyanide, leading to various heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methyl-3-nitrobenzyl cyanide would be influenced by its functional groups. The nitro group is an electron-withdrawing group that can affect the compound's acidity and reactivity. The cyanide group is also highly reactive and can participate in nucleophilic addition reactions. The methyl group can provide steric hindrance and influence the compound's physical properties, such as boiling and melting points. The compound's solubility in organic solvents and water would be determined by the polarity and hydrogen bonding capability of the functional groups.
Scientific Research Applications
Concomitant Formation of Isomeric Substituted Heptafulvenes
Mori et al. (1992) explored the condensation of active methylene compounds, including 4-nitrobenzyl cyanide, with tropones, leading to the formation of isomeric 1-, 2-, and 3-substituted heptafulvene derivatives. This study demonstrates the versatility of nitrobenzyl cyanides in synthesizing complex organic structures (Mori, Yin, Endo, & Takeshita, 1992).
Synthesis of Polysubstituted 3-Isochromanone
Suzuki & Hanafusa (1974) investigated the reaction of polymethylbenzyl cyanides with nitric acid, demonstrating a pathway to synthesize 3-isochromanone derivatives. This research highlights the potential of nitrobenzyl cyanides in creating valuable organic compounds (Suzuki & Hanafusa, 1974).
Development of Cyanide Sensors
Elsafy, Al-Easa, & Hijji (2018) synthesized compounds using benzothiazoles and nitrophenols, demonstrating their application as sensitive and selective sensors for cyanide detection in aqueous media. This research shows the practical utility of nitrobenzyl cyanide derivatives in environmental monitoring (Elsafy, Al-Easa, & Hijji, 2018).
Interaction with N-Methyl-d-aspartate Receptor
A study by Arden et al. (1998) revealed that cyanide can potentiate N-methyl-d-aspartate receptor-mediated responses in neurons, suggesting a potential biochemical interaction mechanism involving nitrobenzyl cyanides (Arden, Sinor, Potthoff, & Aizenman, 1998).
Use in Photorelease Reactions
Research by Il'ichev, Schwörer, & Wirz (2004) on the photorelease mechanism of methanol from 2-nitrobenzyl compounds provides insights into the photochemical applications of nitrobenzyl derivatives, including potential uses in controlled release technologies (Il'ichev, Schwörer, & Wirz, 2004).
Synthesis of Isochromanone Derivatives
Johnston & Smith (1976) explored the cyanide-induced cyclisation of o-nitroanils, leading to the formation of 2-aryl-1-hydroxybenzimidazoles, demonstrating another aspect of nitrobenzyl cyanides in facilitating complex organic reactions (Johnston & Smith, 1976).
Synthesis of Cyanide Antidote
Khakyzadeh, Vahidian, Salarian, & Zolfigol (2016) conducted a study on the synthesis of a cyanide antidote using a reaction involving nitrobenzyl cyanides, highlighting the potential medical applications of these compounds (Khakyzadeh, Vahidian, Salarian, & Zolfigol, 2016).
Safety And Hazards
properties
IUPAC Name |
2-(2-methyl-3-nitrophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-8(5-6-10)3-2-4-9(7)11(12)13/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNZYZHZLNOYFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543081 | |
Record name | (2-Methyl-3-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-nitrobenzylcyanide | |
CAS RN |
23876-14-4 | |
Record name | (2-Methyl-3-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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